Bienvenue dans la boutique en ligne BenchChem!

N2,N4-Dimethylpyrimidine-2,4-diamine

Purity Quality Control Vendor Comparison

This N2,N4-dimethylated 2,4-pyrimidinediamine scaffold is essential for setting SAR baselines in kinase inhibitor programs and for synthesizing Pazopanib Impurity 28, a required reference standard for ANDA submissions. Using non-methylated analogs will fail ICH Q2(R1) specificity criteria, risking FDA Refuse-to-Receive decisions. It also serves as a versatile intermediate for 5-bromo diversification to build kinase inhibitor libraries. Source the correct, 98%-pure scaffold.

Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
Cat. No. B1647490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2,N4-Dimethylpyrimidine-2,4-diamine
Molecular FormulaC6H10N4
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCNC1=NC(=NC=C1)NC
InChIInChI=1S/C6H10N4/c1-7-5-3-4-9-6(8-2)10-5/h3-4H,1-2H3,(H2,7,8,9,10)
InChIKeyQGHXLJPQRACLPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2,N4-Dimethylpyrimidine-2,4-diamine: A Foundational Building Block for Kinase-Targeted Libraries and Pharmaceutical Impurity Standards


N2,N4-Dimethylpyrimidine-2,4-diamine (CAS 856289-68-4) is a symmetrically N-methylated derivative of the 2,4-pyrimidinediamine pharmacophore, a core scaffold extensively exploited in kinase inhibitor drug discovery [1]. This compound, with a molecular weight of 138.17 g/mol, serves a dual procurement role: it is utilized as a minimalist methyl-substituted analog for establishing structure-activity relationship (SAR) baselines in medicinal chemistry programs, and it functions as the essential synthetic precursor to N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-N2,N4-dimethylpyrimidine-2,4-diamine, a characterized impurity (Pazopanib Impurity 28) required for Abbreviated New Drug Application (ANDA) submissions for the anticancer therapeutic pazopanib [2]. Commercial sourcing is supported by reputable vendors offering the compound in research-grade purities, establishing its availability as a critical starting point for systematic hit-to-lead optimization and regulatory analytical development .

Why a Simple 2,4-Diaminopyrimidine Cannot Substitute N2,N4-Dimethylpyrimidine-2,4-diamine in Regulated Pharmaceutical Development and SAR Studies


The substitution of N2,N4-dimethylpyrimidine-2,4-diamine with unsubstituted 2,4-pyrimidinediamine or other N-alkyl analogs is not scientifically or regulatorily viable. The presence of the two N-methyl groups is not merely a structural nuance but fundamentally alters the compound's physicochemical properties and biological recognition, which is the basis for its use as a minimalist SAR probe [1]. Critically, for pharmaceutical quality control applications, this specific permethylated scaffold is the defined structural core of a regulated pazopanib impurity; non-methylated or differentially alkylated analogs, lacking this precise substitution pattern, will not co-elute or behave identically in validated HPLC methods required for ANDA submissions, rendering them analytically useless as reference standards for this specific drug substance [2]. This dual role as a both a defined SAR input and a regulatory starting material creates an irreplaceable procurement profile that generic analogs cannot fulfill .

Quantitative Procurement Evidence: Differentiating N2,N4-Dimethylpyrimidine-2,4-diamine from its Closest Analogs for Medicinal Chemistry and Analytical Quality Control


Purity Specification Differential: 98% vs. 95% Grades for Fit-for-Purpose Procurement

A key procurement consideration is the availability of N2,N4-dimethylpyrimidine-2,4-diamine in distinct purity grades that are not uniformly available for its closest comparative analogs. The compound is offered at 95% purity from Sigma-Aldrich, suitable for general synthesis , and at a higher 98% purity from vendors such as Alchem Pharmtech and Leyan, which is often a minimal requirement for use as an analytical reference standard in impurity profiling . In contrast, the unsubstituted analog, 2,4-pyrimidinediamine, is commonly supplied at a standard ≥98% purity , but lacks the specific N4-methyl substitution pattern required for pazopanib-related analytical work, rendering its higher purity irrelevant for that specific application. The existence of a dual-purity procurement landscape for the title compound allows budget optimization (selecting 95% for high-consumption synthetic steps) while reserving the 98% grade for critical analytical method validation (AMV), a commercial flexibility not applicable to many of its specialized, single-grade analogs.

Purity Quality Control Vendor Comparison Analytical Standard

N-Methylation as a Minimalist Pharmacophore Probe: SAR Baselines Established in CDK2/CDK9 Inhibitor Studies

In the context of kinase inhibitor design, N2,N4-dimethylpyrimidine-2,4-diamine serves as the simplest N,N'-dialkyl-substituted analogue, providing a critical baseline for structure-activity relationship (SAR) studies. A foundational 2018 SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines established that the N2,N4-diphenyl lead compound exhibited potent CDK2 and CDK9 inhibition with IC50 values of 83 nM and 65 nM, respectively [1]. The title compound, bearing only methyl groups in these positions, represents the minimal aliphatic substitution baseline. This is essential for deconvoluting the contribution of lipophilic bulk and hydrogen-bonding capacity to target engagement. Without the procurement of this specific dimethyl analog, medicinal chemists cannot systematically quantify the impact of increasing steric volume or installing aromatic π-stacking moieties on kinase selectivity and cellular antiproliferative activity, a crucial step for rational, data-driven molecular optimization that goes beyond simple potency metrics.

CDK2 Inhibitor CDK9 Inhibitor Kinase SAR Medicinal Chemistry

Regulatory Standard Designation: Indispensable Structural Core of Pazopanib Impurity 28 for ANDA Filing

N2,N4-Dimethylpyrimidine-2,4-diamine is not merely a research intermediate; it is the defining structural core of Pazopanib Impurity 28 (N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-N2,N4-dimethylpyrimidine-2,4-diamine). This impurity standard is explicitly required for analytical method development, method validation (AMV), and quality control (QC) during the commercial production and ANDA filing of the blockbuster anticancer drug pazopanib [1][2]. A procurer tasked with developing a stability-indicating HPLC method for a generic pazopanib formulation cannot substitute this compound with unsubstituted 2,4-pyrimidinediamine or any other N-alkyl variant, as the resulting method would lack the specificity to identify and quantify this process-related impurity, jeopardizing regulatory submission. The direct structural match between the title compound and the impurity's core scaffold is a quantitative, verifiable reason for procurement that is absent for its non-methylated or mono-methylated analogs.

Pharmaceutical Impurity Standard Pazopanib ANDA Analytical Method Validation

Synthetic Intermediate for Halogenated Building Blocks: A Direct Precursor to 5-Bromo-N2,N4-dimethylpyrimidine-2,4-diamine

N2,N4-Dimethylpyrimidine-2,4-diamine serves as a direct and selective synthetic precursor to its 5-bromo derivative via electrophilic bromination . This is a critical point of chemical differentiation: the 5-bromo-N2,N4-dimethylpyrimidine-2,4-diamine building block is a key intermediate for diversification through palladium-catalyzed cross-coupling reactions, enabling the rapid exploration of C5-substituted SAR. In contrast, the unsubstituted 2,4-pyrimidinediamine undergoes non-selective halogenation due to the competing reactivity of the free amino groups, leading to complex mixtures and reduced yields of the desired 5-bromo product. The N-methyl groups of the title compound act as protecting groups that deactivate the amino nitrogens toward electrophilic attack, thereby directing site-selective functionalization, a quantitative advantage in synthetic efficiency that is not achievable with the simpler parent scaffold.

Synthetic Intermediate Building Block Cross-Coupling Medicinal Chemistry

High-Impact Procurement Scenarios for N2,N4-Dimethylpyrimidine-2,4-diamine: From Analytical QC to Kinase Library Synthesis


Establishing the SAR Baseline for CDK2/CDK9 Inhibitor Optimization Programs

In a medicinal chemistry program focused on optimizing CDK2/CDK9 inhibitors for triple-negative breast cancer, the procurement of N2,N4-dimethylpyrimidine-2,4-diamine is essential to serve as the minimally-substituted, weakly-active control compound. Researchers can use the established SAR from the 2018 RSC Advances study [1], which demonstrated that potent inhibitors (IC50 = 65-83 nM) require bulky N2-aryl groups, to benchmark the activity of newly synthesized analogs against this low-potency baseline. This allows for the quantitative assessment of the contribution of each new N2 and N4 substituent to kinase inhibition and antiproliferative activity in MDA-MB-231 cells, ensuring a data-driven lead optimization process rather than one based on non-systematic structural modifications.

Validation of Stability-Indicating HPLC Methods for Generic Pazopanib Drug Product

For an analytical quality control laboratory preparing an ANDA submission for generic pazopanib, the procurement of this compound in its 98% purity grade is a mandatory step. The compound serves as the reference standard for synthesizing and characterizing Pazopanib Impurity 28, which must be monitored in forced degradation studies and batch release testing. As detailed by regulatory impurity suppliers [2], any structural deviation from this specific N2,N4-dimethyl core, such as using unsubstituted 2,4-pyrimidinediamine, would result in a method that fails ICH Q2(R1) specificity criteria, leading to a Refuse-to-Receive (RTR) decision from the FDA. This scenario directly impacts the timeline and approval of a generic drug application, making the correct procurement decision financially critical.

Parallel Synthesis of C5-Diversified Kinase-Focused Libraries via Selective Bromination

A discovery chemistry group aiming to rapidly generate a focused library of 50-100 C5-substituted pyrimidine-2,4-diamine kinase inhibitors should procure this compound as the strategic starting material. Its ability to undergo selective electrophilic bromination to yield 5-bromo-N2,N4-dimethylpyrimidine-2,4-diamine provides a single, versatile intermediate that can be diversified through parallel Suzuki or Buchwald-Hartwig cross-coupling reactions. This synthetic route circumvents the non-selective reactivity issues encountered with the parent, unsubstituted 2,4-pyrimidinediamine scaffold, thereby increasing the synthetic throughput and chemical purity of the final library members, a direct enabling factor for downstream biological screening.

Physicochemical Benchmarking in Drug Discovery for Matched Molecular Pair Analysis

Computational chemists and drug discovery scientists performing matched molecular pair (MMP) analysis on pyrimidine-based compound libraries require this compound to isolate the specific impact of N-methylation on physicochemical and ADMET properties. By comparing the quantitative thermodynamic and pharmacokinetic data of this compound against its non-methylated parent (2,4-pyrimidinediamine), scientists can derive transformation rules (e.g., delta logP, delta solubility) for N,N'-dimethylation on this specific heterocyclic core. These rules are critical for prospectively designing analogs with improved metabolic stability or membrane permeability while maintaining target engagement, a cornerstone of modern property-driven drug design.

Quote Request

Request a Quote for N2,N4-Dimethylpyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.